Fmoc-2-methyl-L-phenylalanine

Übersicht

Beschreibung

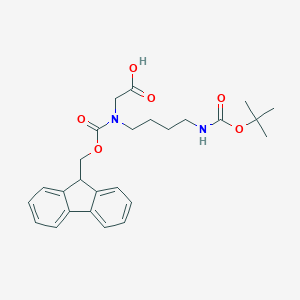

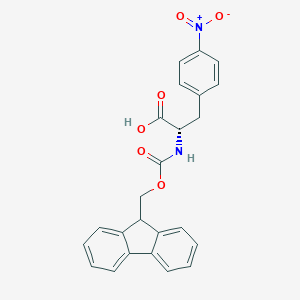

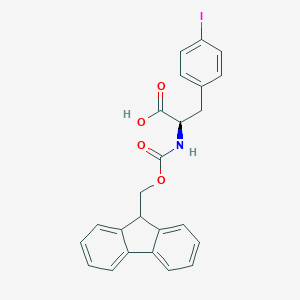

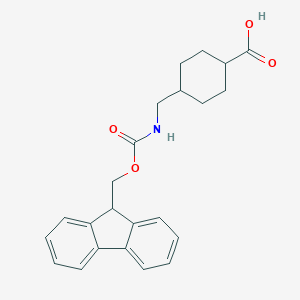

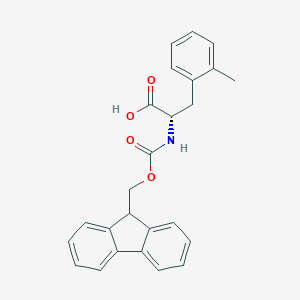

Fmoc-2-methyl-L-phenylalanine is a chemical compound with the molecular formula C25H23NO4 and a molecular weight of 401.46 . It appears as a white to off-white powder .

Molecular Structure Analysis

The molecular structure of Fmoc-2-methyl-L-phenylalanine is influenced by the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides . The aromaticity of the Fmoc group improves the association of peptide building blocks .Chemical Reactions Analysis

Fmoc-2-methyl-L-phenylalanine can form hydrogels through self-assembly . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions play a significant role in the self-assembly of Fmoc-2-methyl-L-phenylalanine to gel formation .Physical And Chemical Properties Analysis

Fmoc-2-methyl-L-phenylalanine is a white to off-white powder . It has a molecular formula of C25H23NO4 and a molecular weight of 401.46 .Wissenschaftliche Forschungsanwendungen

Hydrogel Formation for Biomedical Applications

Fmoc-2-methyl-L-phenylalanine has been studied for its ability to form hydrogels in aqueous media through self-assembly . These hydrogels have potential applications in biomedical fields , such as tissue engineering and drug delivery systems. The self-assembling property of peptide derivatives like Fmoc-2-methyl-L-phenylalanine allows for the creation of supramolecular nanostructures, which are essential for the development of biofunctional materials .

Scaffold for Tissue Engineering

The hydrogels formed by Fmoc-2-methyl-L-phenylalanine exhibit remarkable mechanical rigidity, making them suitable as scaffolds in tissue engineering . Their rheological properties, which correlate directly with peptide concentration, and their ability to support cell adhesion, such as that of Chinese Hamster Ovarian (CHO) cells, highlight their potential as a tunable and versatile scaffold .

Antimicrobial Properties

Fmoc-conjugated amino acids, including Fmoc-2-methyl-L-phenylalanine, have been discovered to possess antimicrobial properties . Specifically, they show activity against Gram-positive bacteria, including MRSA. Their weak activity against Gram-negative bacteria is attributed to their inability to cross the bacterial membrane .

Structural Insights for Nanofibrous Materials

The peptide composition of Fmoc-2-methyl-L-phenylalanine can influence the visco-elasticity of hydrogels at a macroscopic level . This insight is crucial for the development of hierarchical nanofibrous materials, which have applications in various fields, including nanotechnology and material science .

Optimization of Hydrogel Preparation Methods

Research into Fmoc-2-methyl-L-phenylalanine also involves the optimization of hydrogel preparation methods . Different strategies for hydrogel formulation can lead to changes in structural arrangement and behavior, affecting the material’s stiffness, matrix porosity, and stability. This optimization is key for tailoring hydrogels for specific applications .

Supramolecular Chemistry and Nanostructure Fabrication

The ability of Fmoc-2-methyl-L-phenylalanine to self-assemble into supramolecular nanostructures under aqueous conditions is a significant area of research in supramolecular chemistry . These nanostructures are advantageous for fabricating a variety of biofunctional materials, paving the way for innovative applications in nanostructure fabrication .

Safety and Hazards

Zukünftige Richtungen

Fmoc-2-methyl-L-phenylalanine has potential applications in the fabrication of various biofunctional materials due to its inherent biocompatibility and ability to form nanostructures with diverse morphologies . It has been used in the fabrication of numerous nanostructures with potential applications in 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery .

Wirkmechanismus

Target of Action

Fmoc-2-methyl-L-phenylalanine primarily targets bacteria, specifically Gram-positive bacteria including MRSA . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .

Mode of Action

The compound’s mode of action is based on its antimicrobial properties. It has been found to have a synergistic effect when combined with the Gram-negative specific antibiotic aztreonam (AZT). This combination increases Fmoc-2-methyl-L-phenylalanine’s permeability through the bacterial membrane, thereby enhancing its antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

The compound’s biochemical pathways involve the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Pharmacokinetics

It is known that the compound’s properties, such as its hydrogel formation ability, can be influenced by the position and number of methyl groups introduced onto the carbons of the fmoc-dipeptides .

Result of Action

The result of Fmoc-2-methyl-L-phenylalanine’s action is the formation of a hydrogel with antimicrobial properties. This hydrogel can significantly reduce the bacterial load in a mouse wound infection model . The combination of Fmoc-2-methyl-L-phenylalanine with AZT produces a synergistic effect and higher efficacy against P. aeruginosa .

Action Environment

The action of Fmoc-2-methyl-L-phenylalanine can be influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly of Fmoc-2-methyl-L-phenylalanine to gel formation .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFMRMRGTNDDAT-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375789 | |

| Record name | Fmoc-2-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-2-methyl-L-phenylalanine | |

CAS RN |

211637-75-1 | |

| Record name | Fmoc-2-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.